Imidazo(1,2-b)-1,2,4,5-tetrazine, 7-methoxy-6-(4-methoxyphenyl)-3-((4-methoxyphenyl)methyl)-
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Description
Imidazo(1,2-b)-1,2,4,5-tetrazine, 7-methoxy-6-(4-methoxyphenyl)-3-((4-methoxyphenyl)methyl)- is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
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Biological Activity
Imidazo(1,2-b)-1,2,4,5-tetrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Imidazo(1,2-b)-1,2,4,5-tetrazine, 7-methoxy-6-(4-methoxyphenyl)-3-((4-methoxyphenyl)methyl)- , highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The compound is synthesized through various methods that involve the functionalization of the tetrazine ring. The structural formula can be represented as follows:
This compound features a complex structure with multiple methoxy groups and a tetrazine core that contributes to its biological activity.
Antimycobacterial Activity
Recent studies have demonstrated that imidazo[1,2-b][1,2,4,5]tetrazines exhibit promising antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium smegmatis. For instance:
- In vitro Studies : A series of derivatives were tested for their minimal inhibitory concentrations (MICs). Notably, certain compounds showed MIC values as low as 1 μg/ml against M. tuberculosis H37Rv .
- Mechanism of Action : Transcriptomic analyses revealed that these compounds may interfere with iron metabolism in mycobacteria. Specifically, they upregulate genes involved in siderophore synthesis and transport in a dose-dependent manner . This suggests a unique mechanism potentially linked to iron acquisition pathways.
Case Study 1: Compound 3h
Compound 3h has been identified as a leading candidate due to its low MIC and ability to inhibit serine/threonine protein kinases (STPKs) in M. smegmatis. This compound was found to have a distinct mechanism of action that does not confer cross-resistance with existing antimycobacterial drugs .
Case Study 2: Resistance Mechanisms
Research has indicated that mutations in specific genes (e.g., MSMEG_1380) can lead to efflux-mediated resistance against imidazo[1,2-b][1,2,4,5]tetrazines. Understanding these resistance mechanisms is crucial for developing effective treatment strategies .
Biological Activity Overview
The biological activities of imidazo[1,2-b][1,2,4,5]tetrazines extend beyond antimycobacterial effects:
- Antifungal Activity : Some derivatives have shown antifungal properties against dermatophyte fungi such as Trichophyton and Microsporum, demonstrating fungistatic effects at micromolar concentrations .
- Antitumor Activity : The structural features of these compounds suggest potential antitumor applications. Research indicates their ability to interact with various biological targets involved in cancer progression .
Summary of Biological Activities
Properties
CAS No. |
82481-34-3 |
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Molecular Formula |
C20H19N5O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
7-methoxy-6-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]imidazo[1,2-b][1,2,4,5]tetrazine |
InChI |
InChI=1S/C20H19N5O3/c1-26-15-8-4-13(5-9-15)12-17-22-23-20-21-19(28-3)18(25(20)24-17)14-6-10-16(27-2)11-7-14/h4-11H,12H2,1-3H3 |
InChI Key |
YPJFSRPZJQPIGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=C(N=C3N=N2)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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